molecular formula C13H16O2 B1603532 4-(2-Methoxyphenyl)cyclohexan-1-one CAS No. 40505-51-9

4-(2-Methoxyphenyl)cyclohexan-1-one

Cat. No. B1603532
Key on ui cas rn: 40505-51-9
M. Wt: 204.26 g/mol
InChI Key: YWBVMKOZLKYKIF-UHFFFAOYSA-N
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Patent
US06255315B1

Procedure details

To a suspension of palladium on carbon (3.75 g, 25% wt) in 200 mL ethylacetate was added a 1:2 mixture of 4-(2-Melhoxy-phenyl)-cyclohex-3-enone and 4-(2-Methoxy-phenyl)-cyclohex-2-enone (15 g, 75.0 mmol) under argon. The suspension was stirred under a hydrogen at 1 atm. for 6.5 h, filtered through celite,concentrated in vacuo, and crystallized from ethylacetate to give 4-(2-Methoxy-phenyl)-cyclohexanone.
[Compound]
Name
4-(2-Melhoxy-phenyl)-cyclohex-3-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-Methoxy-phenyl)-cyclohex-2-enone
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH:11]=[CH:10]1>[Pd].C(OC(=O)C)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1

Inputs

Step One
Name
4-(2-Melhoxy-phenyl)-cyclohex-3-enone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-(2-Methoxy-phenyl)-cyclohex-2-enone
Quantity
15 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1C=CC(CC1)=O
Step Two
Name
Quantity
3.75 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred under a hydrogen at 1 atm. for 6.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
crystallized from ethylacetate

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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